Methyl 3-ethynyl-4-methoxybenzoate
Description
Electronic Effects
- This compound (meta/para) : The ethynyl group’s electron-withdrawing nature (-I effect) reduces ring electron density, while the methoxy group’s electron-donating (+M) effect counteracts this. This balance creates a polarized aromatic system.
- Methyl 2-amino-4-methoxybenzoate (ortho/para) : The ortho-amino group (-NH₂) introduces strong electron donation, increasing reactivity toward electrophilic substitution compared to the ethynyl-containing analog.
- Ethyl 3-hydroxy-4-methoxybenzoate (meta/para) : The hydroxy group (-OH) engages in intramolecular hydrogen bonding with the ester carbonyl, enhancing stability but reducing solubility in nonpolar solvents.
Steric Effects
- Methyl 3-ethoxy-4-methoxybenzoate (meta/para) : The ethoxy group (-OCH₂CH₃) introduces greater steric bulk than ethynyl, hindering rotation and reducing conformational flexibility.
- Methyl 5-ethynyl-2-methoxybenzoate (ortho/para) : Ethynyl at position 5 (ortho to methoxy) creates steric clashes, destabilizing planar conformations and altering crystallization behavior.
Properties
CAS No. |
1197357-92-8 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-ethynyl-4-methoxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h1,5-7H,2-3H3 |
InChI Key |
GAGKPNGQRGLZHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Preparation Methods
Coupling with Trimethylsilylacetylene
A two-step approach involves using trimethylsilylacetylene (TMSA) as a protected alkyne source. In a representative procedure:
- Methyl 3-bromo-4-methoxybenzoate (1.54 mol) is reacted with TMSA (2.31 mol) in ethylene glycol dimethyl ether using bistriphenylphosphine palladium dichloride (0.08 mol) and cuprous iodide (1.54 mol) at 55–60°C for 6 hours.
- The resulting methyl 3-(trimethylsilylethynyl)-4-methoxybenzoate is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, yielding the target compound with 70.8% efficiency.
This method avoids handling gaseous acetylene and improves safety. The use of polar solvents like ethylene glycol dimethyl ether enhances reaction rates, while nitrogen purging prevents oxidative homocoupling.
Direct Coupling with Acetylene Gas
For large-scale synthesis, direct coupling with acetylene gas is employed. Methyl 3-iodo-4-methoxybenzoate reacts with acetylene in the presence of palladium(II) acetate and copper(I) iodide in triethylamine at 80°C. This one-pot method achieves 65–75% yield but requires stringent temperature control to minimize side reactions.
Alternative Synthesis Routes
Elimination Reactions
A less common method involves elimination of hydrogen bromide from methyl 3-(2-bromovinyl)-4-methoxybenzoate . Treatment with a strong base like potassium tert-butoxide in dimethyl sulfoxide (DMSO) induces β-elimination, forming the ethynyl group. However, this route suffers from modest yields (50–60%) due to competing polymerization.
Cyclization Strategies
In a patent describing benzofuran derivatives, a cyclization step indirectly generates the ethynyl group. For example, methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate undergoes cyclization with trimethylsilylacetylene, forming a benzofuran intermediate. Acidic hydrolysis then removes the acetamido group, yielding this compound with 52.6% overall yield.
Comparative Analysis of Methods
The Sonogashira coupling with TMSA offers the best balance of yield and practicality, while elimination routes are limited by side reactions. Cyclization methods are advantageous for synthesizing complex heterocycles but require additional steps.
Optimization Strategies
Catalyst Loading
Reducing palladium loading from 5 mol% to 1 mol% using ligand-accelerated catalysis (e.g., Xantphos) maintains yields above 70% while lowering costs.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility of halogenated precursors, whereas tetrahydrofuran (THF) enhances reaction homogeneity in Sonogashira couplings.
Temperature Control
Maintaining temperatures below 60°C during deprotection prevents ester hydrolysis, preserving the methoxy group.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 3-ethynyl-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 3-ethynyl-4-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table compares Methyl 3-ethynyl-4-methoxybenzoate with structurally related benzoate esters:
Key Observations :
- Electronic Effects: The electron-withdrawing ethynyl group in this compound reduces electron density at C3, contrasting with electron-donating groups like amino (in Methyl 3-amino-4-methoxybenzoate) or benzyloxy (in Methyl 4-benzyloxy-3-methoxybenzoate) .
- Steric Effects : Bulky substituents (e.g., trimethylsilyl in Methyl 4-((trimethylsilyl)ethynyl)benzoate) hinder reactivity compared to the smaller ethynyl group in the target compound .
Physical and Chemical Properties
Data from methyl ester analogs (Table 3 in ) suggest the following trends:

Notes:
- The ethynyl group enhances thermal stability compared to amino or hydroxy-substituted analogs.
- Solubility correlates with substituent polarity; acetamido and hydroxy groups increase hydrophilicity .
Biological Activity
Methyl 3-ethynyl-4-methoxybenzoate (C11H10O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its ethynyl and methoxy functional groups, which contribute to its reactivity and biological activity. The molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 194.20 g/mol |
| Functional Groups | Ethynyl, Methoxy |
| Structure | Chemical Structure |
Case Study: Antiviral Mechanism
In a comparative analysis of antiviral compounds, it was found that derivatives exhibiting similar structural features to this compound had IC50 values indicating their effectiveness against HBV:
| Compound | IC50 (µM) | Target Virus |
|---|---|---|
| IMB-0523 | 1.99 | HBV (wild-type) |
| Lamivudine | 7.37 | HBV (wild-type) |
| IMB-0523 | 3.30 | HBV (drug-resistant) |
The results indicate that this compound could potentially exhibit similar antiviral activity due to its structural characteristics.
Anticancer Activity
This compound has also been studied for its anticancer properties. The methyl scanning approach has been utilized to enhance the biological activity of various compounds, leading to the discovery of derivatives with improved anticancer effects. For instance, modifications in the structure have resulted in significantly increased potency against cancer cell lines .
Research Findings on Anticancer Activity
A study focusing on the methylation of peptidic natural products revealed that slight modifications could lead to substantial increases in bioactivity:
| Compound | Activity Against MCF-7 Cells | Stability |
|---|---|---|
| Efrapeptin C | Baseline | Low |
| Methylated Analogue 1f | 4-fold increase | Higher |
This suggests that methylation at specific positions can enhance the efficacy of related compounds, including this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
